Olivomycin A

Cytotoxicity Species Selectivity Drug Screening

Olivomycin A (OA) is an aureolic acid-class glycosylated polyketide antibiotic, produced by *Streptomyces olivoreticuli*, characterized by a tricyclic aglycone chromophore with distinct methylation patterns and a specific complement of oligosaccharide side chains. Its mechanism of action involves the formation of Mg²⁺-coordinated dimers that bind selectively to GC-rich sequences in the DNA minor groove, thereby inhibiting DNA-dependent RNA synthesis.

Molecular Formula C58H84O26
Molecular Weight 1197.3 g/mol
CAS No. 6988-58-5
Cat. No. B1205136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlivomycin A
CAS6988-58-5
Synonymsolivomycin A
Molecular FormulaC58H84O26
Molecular Weight1197.3 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2C(CC3=CC4=CC(=CC(=C4C(=C3C2=O)O)O)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)OC)O)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C(C)C)(C)O)O
InChIInChI=1S/C58H84O26/c1-22(2)57(69)84-56-28(8)77-43(21-58(56,10)70)81-37-18-41(73-24(4)48(37)65)80-36-19-42(74-25(5)47(36)64)83-55-33(54(72-12)51(68)46(63)23(3)59)15-31-13-30-14-32(16-34(61)44(30)49(66)45(31)50(55)67)79-40-20-38(53(27(7)76-40)78-29(9)60)82-39-17-35(62)52(71-11)26(6)75-39/h13-14,16,22-28,33,35-43,46-48,52-56,59,61-66,70H,15,17-21H2,1-12H3/t23-,24-,25-,26-,27-,28+,33+,35-,36-,37-,38-,39-,40+,41+,42+,43+,46+,47-,48-,52+,53+,54+,55+,56+,58+/m1/s1
InChIKeyOCOLTXUAPMAMPP-AJVJTBPOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Olivomycin A (CAS 6988-58-5): A Structurally Distinct Aureolic Acid Antibiotic for Targeted DNA Minor Groove Research


Olivomycin A (OA) is an aureolic acid-class glycosylated polyketide antibiotic, produced by *Streptomyces olivoreticuli*, characterized by a tricyclic aglycone chromophore with distinct methylation patterns and a specific complement of oligosaccharide side chains [1]. Its mechanism of action involves the formation of Mg²⁺-coordinated dimers that bind selectively to GC-rich sequences in the DNA minor groove, thereby inhibiting DNA-dependent RNA synthesis [2]. While structurally and mechanistically related to mithramycin and chromomycin A₃, OA possesses a unique aglycone (differing by a methyl group) and sugar composition that fundamentally alters its biological profile, including species-specific cytotoxicity, DNA-binding kinetics, and transcriptional inhibition properties [1].

Olivomycin A Substitution Risks: Critical Divergence in Toxicity, Kinetics, and Target Engagement Among Aureolic Acid Analogs


Despite shared classification as aureolic acid DNA-binders, olivomycin A, mithramycin, and chromomycin A₃ exhibit divergent biological behaviors that preclude simple substitution. These three structurally related compounds show >1000-fold differences in cytotoxicity across mammalian species, a stark contrast driven by differences in cellular uptake mechanisms linked to their distinct sugar moieties [1]. Furthermore, OA's DNA-binding kinetics are uniquely dependent on the central dinucleotide sequence, with dissociation rates varying significantly between SGCS, SGGS, and SCGS sites—a kinetic discrimination mechanism not established for its closest analog, chromomycin A₃ [2]. This specific kinetic profile directly impacts transcriptional inhibition potency and cannot be extrapolated from other in-class compounds. The following evidence items quantify these non-interchangeable differences to guide precise scientific selection.

Quantitative Differentiation of Olivomycin A: Comparative Evidence for Scientific Selection


Species-Specific Cytotoxicity: 1000-Fold Differential Toxicity Profile of Olivomycin A vs. Mithramycin and Chromomycin A₃

Olivomycin A exhibits a fundamentally different species-specific cytotoxicity profile compared to its structural analogs, mithramycin and chromomycin A₃. In a direct comparative study, the three compounds showed >1000-fold differences in toxicity across human, mouse, Chinese hamster, and Syrian hamster cell lines [1]. Notably, the sensitivity pattern reversed between mouse LMTK⁻ and Chinese hamster ovary (CHO) cells: mouse cells were more resistant to mithramycin than CHO cells, but this pattern was inverted for both olivomycin A and chromomycin A₃ [1]. This divergence is attributed to differences in cellular uptake, not intracellular target sensitivity [1].

Cytotoxicity Species Selectivity Drug Screening

DNA Binding Kinetics: Sequence-Dependent Dissociation Rates of Olivomycin A Distinguish Its Target Engagement from Chromomycin A₃

Olivomycin A discriminates between GC-rich binding sites based on dissociation kinetics, a property not fully characterized for chromomycin A₃. Kinetic analysis of OA-DNA complexes revealed that dissociation rates differ significantly depending on the central dinucleotide of the tetranucleotide binding site (SGCS, SGGS, and SCGS; S = G or C) [1]. Slower dissociation rates were observed from SGCS and SGGS sites compared to SCGS sites [1]. This kinetic selectivity explains why electrophoretic mobility shift assays (EMSA) show preferential binding, whereas equilibrium methods (fluorescence, circular dichroism, ITC) indicate comparable affinity across all sites [1]. Importantly, this kinetic effect is manifested in transcriptional inhibition [1].

DNA Binding Kinetics Transcriptional Inhibition

c-Myc Oncogene Transcriptional Inhibition: Nanomolar Potency of Olivomycin A Validates Its Utility in Cancer Gene Regulation Studies

Olivomycin A inhibits transcription of the c-Myc oncogene at nanomolar concentrations in cultured human tumor cells, providing a functional readout for its target engagement [1]. The mechanism does not require the full-length Sp1 transcription factor binding site; GC quartets with nucleotide sequences optimal for drug binding are sufficient [1]. This inhibition is shared with its semisynthetic analog olivamide, but the comparative potency between the two is not explicitly quantified in the source [1]. The study establishes OA as a validated chemical probe for c-Myc transcriptional regulation.

c-Myc Transcription Cancer Biology

Derivative Activity Benchmark: Olivomycin A as the Essential Reference Standard for Structure-Activity Relationship (SAR) Studies

In the P-388 murine leukemia assay, the 2''-methoxime derivative of olivomycin A demonstrated superior activity compared to the parent compound, exhibiting a wider dose range and greater potency [1]. The methyl imine and 8-O-methyl ether derivatives were equal to olivomycin A in potency and efficacy, while most other analogues (e.g., 2''-dihydro, 2''-oxime, 2''-phenylhydrazone) were slightly less potent or effective [1]. This establishes olivomycin A as the essential reference standard for benchmarking novel aureolic acid derivatives.

SAR Medicinal Chemistry Antitumor

SP 85 Derivative Cytotoxicity Profile: A Marine-Derived Olivomycin A Analog with Quantified IC₅₀ Values Across Human Cancer Cell Lines

The marine-derived olivomycin A analog SP 85 (isolated from a sponge-associated *Streptomyces* sp.) demonstrated high cytotoxic activity against three human cancer cell lines: SW480 (colorectal), HepG2 (liver), and MCF7 (breast) with IC₅₀ values of 16 nM, 93 nM, and 78 nM, respectively [1]. Notably, SP 85 exhibited 2- to 10-fold higher cytotoxicity against these tumor cell lines compared to normal HUVEC cells, indicating a degree of tumor cell selectivity [1]. While this data is for a derivative, it provides a quantitative benchmark for the olivomycin A scaffold's cytotoxic potential in human cancer models.

Natural Products Cytotoxicity Marine Actinobacteria

High-Impact Research Applications for Olivomycin A: From Mechanism-of-Action Studies to Drug Discovery Benchmarking


Investigating Species-Specific Mechanisms of Drug Uptake and Cytotoxicity

Olivomycin A, alongside mithramycin and chromomycin A₃, serves as a critical tool in comparative studies designed to elucidate species-specific differences in drug uptake and cytotoxicity. The >1000-fold differential toxicity observed across human, mouse, and hamster cell lines [5] provides a robust experimental system for identifying and characterizing the cellular surface receptors or transport mechanisms responsible for these differences. Researchers can use OA's unique sensitivity pattern (mouse LMTK⁻ cells more sensitive than CHO cells, opposite to mithramycin) [5] as a phenotypic anchor to map genetic or proteomic determinants of aureolic acid antibiotic entry.

Kinetic Analysis of DNA Minor Groove Binder Residence Time and Its Impact on Transcription

The unique kinetic discrimination of olivomycin A for specific GC-rich tetranucleotide sequences (SGCS, SGGS, SCGS) [5] makes it an ideal probe for studying the functional consequences of drug-DNA residence time. Unlike analogs where equilibrium binding dominates, OA's slower dissociation from SGCS and SGGS sites leads to sustained transcriptional inhibition [5]. This property enables researchers to correlate kinetic off-rates directly with gene expression outcomes, providing a valuable model for understanding the pharmacodynamics of DNA-targeted therapeutics.

Structure-Activity Relationship (SAR) Benchmarking for Novel Aureolic Acid Derivatives

In medicinal chemistry programs focused on optimizing aureolic acid-class antibiotics, olivomycin A is the essential reference standard. The P-388 murine leukemia assay [5] provides a well-defined system for benchmarking new derivatives. Researchers can compare the potency, efficacy, and dose range of novel compounds directly against olivomycin A to identify modifications (e.g., 2''-methoxime) that confer superior activity [5] or to verify that essential structural features (e.g., acyl groups on saccharide residues) are maintained for cytotoxic potency [4].

Chemical Probe for c-Myc Transcriptional Regulation Studies

Olivomycin A's validated inhibition of c-Myc oncogene transcription at nanomolar concentrations [5] positions it as a useful chemical probe for dissecting mechanisms of c-Myc regulation. Its ability to block transcription without requiring the full Sp1 binding site [5] makes it particularly valuable for studying Sp1-independent regulatory pathways. Researchers can employ OA to acutely inhibit c-Myc expression and study downstream effects on cell proliferation, apoptosis, and metabolic reprogramming in cancer models.

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